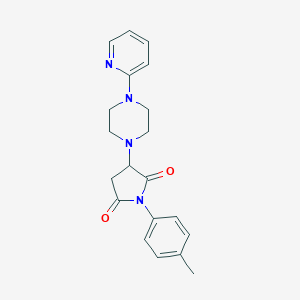![molecular formula C20H15N5O2S B304534 methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of furo[2,3-d]pyrimidine and contains an oxadiazole and a pyrrole ring in its structure. In
作用機序
The mechanism of action of methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation, cancer, and neurodegeneration. It also modulates the expression of genes involved in these processes, leading to a reduction in inflammation, cancer cell growth, and neurodegeneration.
Biochemical and Physiological Effects:
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, leading to a reduction in inflammation. It also induces apoptosis in cancer cells and inhibits the growth of cancer cells. In addition, it has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide in lab experiments include its high purity, stability, and potential applications in various fields. However, its limitations include its high cost and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide. These include:
1. Further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties.
2. Study of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. Development of more efficient synthesis methods to reduce the cost of production.
4. Investigation of its potential toxicity and safety profile.
5. Development of novel derivatives with improved properties.
Conclusion:
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has potential applications in various fields. Its synthesis method yields a high purity product that is suitable for scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to explore its potential applications and develop novel derivatives with improved properties.
合成法
The synthesis method of methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-amine and 2-(methylsulfonyl)acetic acid hydrazide in the presence of triethylamine and acetic anhydride. The reaction takes place under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method yields a high purity product that is suitable for scientific research applications.
科学的研究の応用
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
分子式 |
C20H15N5O2S |
分子量 |
389.4 g/mol |
IUPAC名 |
4-methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15N5O2S/c1-12-14-15(25-10-6-7-11-25)16(19-23-24-20(27-19)28-2)26-18(14)22-17(21-12)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChIキー |
ZIAVDRSKBODXNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
正規SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)

![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
